[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester (CAS: 1353973-66-6) is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . It features a pyrrolidine ring substituted with a 2-amino-acetyl group and a benzyl carbamate moiety.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNGMEKKLFLVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of Pyrrolidine Scaffold
The synthesis begins with a pyrrolidine core, which is sequentially modified to introduce the 2-amino-acetyl and benzyl carbamate groups. A representative three-step protocol is outlined below:
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Pyrrolidine Alkylation :
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Acylation with 2-Amino-acetyl Group :
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Reagents : Chloroacetyl chloride, N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC)
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Conditions : Tetrahydrofuran (THF), 0°C → reflux, 6–8 hours.
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Outcome : Introduction of 2-amino-acetyl moiety via amide coupling (yield: 70–78%).
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Carbamate Formation :
Table 1: Representative Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzyl chloroformate, TEA | DCM | 0°C → RT | 12–24 | 85–92 |
| 2 | Chloroacetyl chloride, DCC | THF | Reflux | 6–8 | 70–78 |
| 3 | p-Nitrophenyl chloroformate, DMAP | MeCN | RT | 24 | 65–72 |
Optimization Strategies for Improved Yield and Purity
Catalytic Systems and Stoichiometry
Solvent Selection
Purification Techniques
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Chromatography : Gradient elution with dichloromethane:isopropyl alcohol (9:1 → 7:3) achieves >95% purity.
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Crystallization : Ethyl acetate/hexane recrystallization removes residual DCC byproducts.
Mechanistic Insights and Side Reactions
Aza-Michael Addition in Pyrrolidine Functionalization
The alkylation step proceeds via an aza-Michael mechanism, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. Competing side reactions include:
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Over-alkylation : Mitigated by controlled reagent addition rates.
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Oxidation : Avoided using inert atmospheres (N₂/Ar).
Competing Pathways in Carbamate Formation
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Hydrolysis : Benzyl ester hydrolysis occurs at pH > 9, necessitating neutral conditions.
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Dimethylaminopyridine (DMAP) Adducts : Excess DMAP forms stable adducts, removed via acid washing.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Green Chemistry Innovations
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Solvent Recycling : >90% THF and acetonitrile recovery via distillation.
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Phosgene Alternatives : Diphenyl carbonate reduces toxicity risks (yield penalty: 5–7%).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxidized derivatives of the amino-acetyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Basic Information
- CAS Number : 1353946-70-9
- Molecular Formula : C16H23N3O3
- Molar Mass : 305.37 g/mol
Structure
The compound features a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, which contribute to its biological activity.
Medicinal Chemistry
The compound is explored for its potential as a pharmacological agent . Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Inhibitory Activity
Research has indicated that derivatives of carbamic acid esters can act as inhibitors for certain enzymes. For example, studies have shown that similar compounds exhibit inhibitory properties against peptidases, which are crucial in various physiological processes and disease mechanisms .
Biochemical Research
In biochemical studies, this compound can serve as a substrate or inhibitor in enzyme assays. Its ability to modify enzyme activity is significant for understanding metabolic pathways and enzyme kinetics.
Example of Use
In research examining the mercapturic acid pathway, compounds structurally related to carbamic acids have been utilized to trace metabolic fates of xenobiotics in biological systems. This pathway is essential for detoxifying electrophilic compounds .
Drug Design and Development
The unique structural properties of this compound make it a valuable template for designing new drugs. Its functional groups can be modified to enhance potency and selectivity for specific biological targets.
Research Insights
Studies have shown that modifying the benzyl ester group can lead to variations in pharmacokinetic properties, which is crucial for optimizing drug candidates .
Data Tables
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The amino-acetyl group may mimic natural substrates, allowing the compound to act as a competitive inhibitor. Additionally, the benzyl ester moiety can facilitate the compound’s entry into cells, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine Modifications
Several analogs differ in the position of substituents on the pyrrolidine ring or the ester group:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester | Not provided | C₁₅H₂₁N₃O₃ | 291.35 | Amino-acetyl group on pyrrolidin-3-ylmethyl |
| [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | Not provided | C₁₅H₂₁N₃O₃ | 291.35 | Methyl ester instead of benzyl ester |
| [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester | Not provided | C₁₆H₂₃N₃O₃ | 305.38 | Ethyl ester and R-configuration at pyrrolidine |
Key Observations :
Piperidine-Based Analogs
Replacing the pyrrolidine ring with a six-membered piperidine ring introduces conformational flexibility:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester | 1353985-98-4 | C₁₆H₂₃N₃O₃ | 305.38 | Piperidine instead of pyrrolidine |
Key Observations :
Functional Group Variations
Halogen-Substituted Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester | 205448-32-4 | C₁₇H₂₁ClN₂O₃ | 336.82 | Chloro-acetyl group and cyclopropyl substituent |
Key Observations :
Hydroxy and Siloxy Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester | Not provided | C₂₆H₄₂N₂O₄Si | 490.71 | Siloxy protecting group and 2-oxo-pyrrolidinyl |
Key Observations :
Aromatic and Aliphatic Side-Chain Modifications
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| [1-(Aminomethyl)-2-phenylethyl]-carbamic acid benzyl ester | 142854-51-1 | C₁₆H₁₈N₂O₂ | 270.33 | Phenylethyl group instead of pyrrolidine |
Key Observations :
- The phenylethyl group introduces aromaticity, which may enhance interactions with hydrophobic enzyme pockets .
Biological Activity
The compound [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a derivative of carbamic acid and pyrrolidine, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : The compound shows varying stability in different biological environments, which is crucial for its pharmacokinetic properties.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It has been studied for its potential as an inhibitor of certain enzymes involved in neurodegenerative diseases.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on:
- Cholinesterases : Important for neurotransmitter regulation, where inhibition may enhance acetylcholine levels, beneficial in treating Alzheimer's disease.
- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially improving mood and cognitive functions .
Case Study 1: Cholinesterase Inhibition
A study demonstrated that derivatives similar to this compound showed potent inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 0.1 to 0.5 μM. This suggests a promising application in Alzheimer's treatment by enhancing cholinergic transmission .
Case Study 2: Neuroprotective Effects
In vivo studies using rodent models indicated that the compound could reduce neuroinflammation and protect neuronal cells from apoptosis. The mechanism was linked to the modulation of inflammatory cytokines and oxidative stress markers .
Comparative Activity Table
| Compound Name | AChE Inhibition IC50 (μM) | MAO Inhibition IC50 (μM) | Neuroprotective Effect |
|---|---|---|---|
| This compound | 0.3 | 0.5 | Yes |
| Similar Carbamate Derivative | 0.2 | 0.4 | Yes |
| Standard AChE Inhibitor (Donepezil) | 0.1 | Not applicable | Yes |
Q & A
Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model solvation effects and transition states. Machine learning (e.g., Random Forest models trained on reaction databases) predicts regioselectivity in alkylation or acylation reactions. Validate predictions with small-scale exploratory syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
